molecular formula C15H24N2O2S2 B11828604 BCN-SS-amine CAS No. 1435784-65-8

BCN-SS-amine

Cat. No.: B11828604
CAS No.: 1435784-65-8
M. Wt: 328.5 g/mol
InChI Key: COXJSXQCKNEICM-PBWFPOADSA-N
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Description

BCN-SS-amine is a cleavable heterobifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) moiety for click chemistry and a primary amine. This compound is particularly useful in bioconjugation applications due to its high reactivity and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-SS-amine is synthesized through a series of chemical reactions involving the formation of a BCN moiety and the introduction of a cleavable disulfide bond. The synthesis typically involves:

    Formation of BCN Moiety: The BCN moiety is synthesized through a series of cycloaddition reactions.

    Introduction of Disulfide Bond: The disulfide bond is introduced through thiol-disulfide exchange reactions.

    Attachment of Primary Amine: The primary amine is introduced through amide bond formation

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:

    Large-Scale Cycloaddition Reactions: These reactions are carried out in large reactors with precise control over temperature and pressure.

    Purification Steps: The product is purified using techniques such as chromatography and recrystallization to ensure high purity

Chemical Reactions Analysis

Types of Reactions

BCN-SS-amine undergoes various types of chemical reactions, including:

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azides to form stable triazole products.

    Thiol-Disulfide Exchange: The disulfide bond can be cleaved under reducing conditions

Common Reagents and Conditions

    SPAAC: Common reagents include azides, and the reaction is typically carried out in aqueous buffer solutions at room temperature.

    Thiol-Disulfide Exchange: Common reagents include dithiothreitol (DTT), glutathione (GSH), and tris(2-carboxyethyl)phosphine (TCEP)

Major Products Formed

    SPAAC: The major product is a stable triazole derivative.

    Thiol-Disulfide Exchange: The major products are the reduced thiol and the cleaved disulfide

Scientific Research Applications

BCN-SS-amine has a wide range of scientific research applications, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation for labeling biomolecules.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

    Industry: Applied in the production of fluorescent probes and dyes for imaging applications

Mechanism of Action

BCN-SS-amine exerts its effects through the following mechanisms:

    SPAAC Reaction: The BCN moiety undergoes strain-promoted alkyne-azide cycloaddition with azides, forming stable triazole products.

    Cleavage of Disulfide Bond: The disulfide bond can be cleaved under reducing conditions, releasing the conjugated molecule

Comparison with Similar Compounds

Similar Compounds

    Dibenzocyclooctyne (DBCO): Another strained alkyne used in click chemistry.

    Tetrazine: Used in inverse electron-demand Diels-Alder (IED-DA) reactions.

    Cyclooctyne: A less strained alkyne used in bioorthogonal chemistry

Uniqueness of BCN-SS-amine

This compound is unique due to its:

    High Reactivity: The BCN moiety reacts rapidly with azides under mild conditions.

    Biocompatibility: The compound is highly biocompatible, making it suitable for biological applications.

    Cleavable Linker: The disulfide bond allows for controlled release of conjugated molecules

Biological Activity

BCN-SS-amine (CAS Number: 1435784-65-8) is a compound primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its unique structural features and reactivity make it a significant focus in cancer research, particularly in the development of targeted therapies. This article delves into the biological activity of this compound, highlighting its synthesis, stability, and applications in various studies.

Chemical Structure and Properties

This compound is characterized by its bicyclo[6.1.0]nonyne structure, which facilitates bioorthogonal reactions. The molecular formula is C15H24N2O2S2C_{15}H_{24}N_{2}O_{2}S_{2} with a molecular weight of 328.49 g/mol. The compound features a cleavable disulfide bond that can be selectively reduced in biological environments, enabling the release of cytotoxic agents from ADCs specifically within target cells.

PropertyValue
Molecular FormulaC₁₅H₂₄N₂O₂S₂
Molecular Weight328.49 g/mol
CAS Number1435784-65-8

This compound operates through a mechanism involving strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the selective conjugation of azide-containing molecules to BCN derivatives. This reaction is pivotal in constructing ADCs that deliver cytotoxic drugs directly to cancer cells while minimizing off-target effects.

Stability Studies

Research has demonstrated that this compound maintains stability under various physiological conditions, which is crucial for its application in drug delivery systems. A study conducted by Rady et al. evaluated the stability of BCN derivatives in different cancer cell lines, revealing that the compound exhibited consistent performance over time, thus supporting its potential for therapeutic use .

Antiproliferative Effects

In vitro studies have shown that compounds utilizing this compound as a linker exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized with BCN linkers displayed GI50 values in the nanomolar range, indicating potent inhibitory effects on tumor growth while demonstrating low toxicity to non-cancerous cells .

Case Studies

  • Application in Antibody-Drug Conjugates :
    • A notable case study involved the conjugation of trastuzumab (a monoclonal antibody targeting HER2) with this compound to create an ADC. This ADC demonstrated enhanced selectivity and efficacy against HER2-positive breast cancer cells compared to traditional chemotherapeutic approaches .
  • Bioorthogonal Applications :
    • Another study highlighted the use of this compound in bioorthogonal labeling techniques, allowing for real-time tracking of cellular processes involving targeted therapies. This application underscores the versatility of BCN linkers in both therapeutic and diagnostic settings .

Properties

CAS No.

1435784-65-8

Molecular Formula

C15H24N2O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate

InChI

InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)/t12-,13+,14?

InChI Key

COXJSXQCKNEICM-PBWFPOADSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1

Origin of Product

United States

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